1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

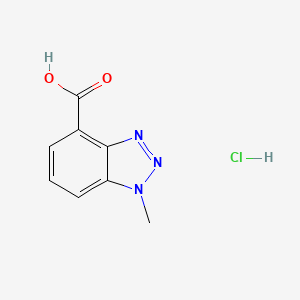

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2. It is not intended for human or veterinary use and is typically used for research purposes. It is related to Benzotriazole, a compound that has been extensively explored for the synthesis of organic derivatives and as corrosion inhibitors .

Synthesis Analysis

Benzotriazole methodology has been recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 213.62.Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthons for the Graebe–Ullmann reaction . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Physical And Chemical Properties Analysis

Benzotriazole is known for its stability and its ability to activate molecules toward numerous transformations . It is also known for its unique physicochemical properties when anchored on molecular scaffolds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Investigations

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities. For instance, it has been involved in the synthesis of benzotriazole derivatives demonstrating significant antispermatogenic properties, highlighting its potential in the development of novel contraceptives (Corsi et al., 1976).

Polymer Science and Material Engineering

In the field of polymer science, this compound has contributed to advancements in thermotropic polyesters, indicating its utility in creating materials with specific thermal and optical properties. Such materials are crucial for a variety of applications, including liquid crystal displays and other electronic components (Kricheldorf & Thomsen, 1992).

Environmental and Ecotoxicological Research

Research on compounds like this compound extends to understanding their environmental fate, biodegradation, and potential ecotoxicological effects. Studies have delved into the hydrolysis of parabens, compounds structurally related to benzotriazoles, to assess their persistence and toxicity in aquatic environments. This research is crucial for evaluating the environmental impact of widespread industrial chemicals (Jewell et al., 2007).

Catalysis and Chemical Synthesis

This compound plays a significant role in catalysis, particularly in the ester cleavage properties of hydroxybenzotriazoles, showcasing its application in facilitating chemical reactions essential for pharmaceutical synthesis and material processing. This aspect is particularly relevant in the development of efficient, selective, and eco-friendly synthetic pathways (Bhattacharya & Kumar, 2005).

Advanced Synthetic Techniques

The molecule has been integral in facilitating novel synthetic methods, such as the facile synthesis of N-acylbenzotriazoles, which are valuable intermediates in drug discovery and development. These methods emphasize the compound's versatility in organic synthesis, enabling the preparation of complex molecules with potential therapeutic applications (Wet-osot et al., 2015).

Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . For instance, 1-substituted benzotriazole carboxylic acids have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Biochemical Pathways

Benzotriazole derivatives have been widely utilized as activating agents for carboxylic acids . This suggests that they may play a role in biochemical pathways involving carboxylic acid transformations.

Pharmacokinetics

Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . This suggests that they may have diverse molecular and cellular effects.

Action Environment

Benzotriazole is known to be stable under a variety of conditions , suggesting that it may be relatively resilient to environmental factors.

Direcciones Futuras

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and successful synthesis protocol . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology are promising . Future research may continue to explore the synthesis and pharmacological activities of triazole derivatives .

Análisis Bioquímico

Biochemical Properties

The benzotriazole fragment in 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor These properties confer unique biochemical characteristics to this compound, allowing it to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors

Propiedades

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYFEFIQWFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)

![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)

![Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2854493.png)

![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)